molecular formula C15H12OS B12792550 1,4-Dimethyldibenzo[b,d]thiophene-2-carbaldehyde CAS No. 21339-66-2

1,4-Dimethyldibenzo[b,d]thiophene-2-carbaldehyde

Cat. No.: B12792550
CAS No.: 21339-66-2
M. Wt: 240.3 g/mol
InChI Key: XQJKKQKGRYUDDQ-UHFFFAOYSA-N
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Description

1,4-Dimethyldibenzo[b,d]thiophene-2-carbaldehyde is an organic compound with the molecular formula C₁₄H₁₂S It is a derivative of dibenzothiophene, which is a sulfur-containing heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dimethyldibenzo[b,d]thiophene-2-carbaldehyde can be synthesized through several synthetic routes. One common method involves the formylation of 1,4-dimethyldibenzothiophene using Vilsmeier-Haack reaction conditions. This reaction typically employs phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) as reagents to introduce the formyl group at the 2-position of the dibenzothiophene ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the compound can be produced on a laboratory scale using the aforementioned synthetic routes. Scaling up these methods for industrial production would require optimization of reaction conditions and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyldibenzo[b,d]thiophene-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic or basic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under acidic conditions.

Major Products Formed

    Oxidation: 1,4-Dimethyldibenzo[b,d]thiophene-2-carboxylic acid.

    Reduction: 1,4-Dimethyldibenzo[b,d]thiophene-2-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1,4-Dimethyldibenzo[b,d]thiophene-2-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-dimethyldibenzo[b,d]thiophene-2-carbaldehyde depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific biological context .

Comparison with Similar Compounds

1,4-Dimethyldibenzo[b,d]thiophene-2-carbaldehyde can be compared with other similar compounds, such as:

    1,4-Dimethyldibenzothiophene: Lacks the formyl group, making it less reactive in certain chemical transformations.

    Dibenzothiophene-2-carbaldehyde: Lacks the methyl groups, which can influence its electronic properties and reactivity.

    1,4-Dimethyldibenzofuran-2-carbaldehyde: Contains an oxygen atom instead of sulfur, leading to different chemical and physical properties.

Properties

CAS No.

21339-66-2

Molecular Formula

C15H12OS

Molecular Weight

240.3 g/mol

IUPAC Name

1,4-dimethyldibenzothiophene-2-carbaldehyde

InChI

InChI=1S/C15H12OS/c1-9-7-11(8-16)10(2)14-12-5-3-4-6-13(12)17-15(9)14/h3-8H,1-2H3

InChI Key

XQJKKQKGRYUDDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C2=C1SC3=CC=CC=C32)C)C=O

Origin of Product

United States

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